molecular formula C16H21N3O8SZn B1146415 Cephalosporin C Zinc Salt CAS No. 59143-60-1

Cephalosporin C Zinc Salt

Cat. No. B1146415
CAS RN: 59143-60-1
M. Wt: 480.8 g/mol
InChI Key: MGNGNKZZUPFEAN-UHFFFAOYSA-N
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Description

Cephalosporin C Zinc Salt is an antibiotic compound that has been widely used in the medical and scientific communities for decades. It is a semi-synthetic derivative of the naturally occurring cephalosporin antibiotic, cephalosporin C, and is a member of the cephalosporin family of antibiotics. This compound has been used in a variety of medical and scientific applications, including in the treatment of bacterial infections and in laboratory experiments.

Scientific Research Applications

  • Cephalosporin C Zinc Salt's interaction with a β-lactamase from Bacillus cereus showed that zinc increased the stability of enzyme activity during storage. However, prolonged hydrolysis of Cephalosporin C led to a loss in activity that was not restored by additional zinc. This suggests a link between zinc and the apoenzyme through a thiol group (Sabath & Finland, 1968).

  • The stability of Cephalosporin C in aqueous solutions was studied at various temperatures. It was found that zinc ions did not specifically affect the inactivation rate of Cephalosporin C (Portnoĭ et al., 1980).

  • A broad review of cephalosporins, including Cephalosporin C, highlighted their use as broad-spectrum antimicrobial agents, often used to treat bacterial infections. The review noted differences in activity, half-life, and toxicity profiles among various cephalosporins (Gustaferro & Steckelberg, 1991).

  • A study on the degradation of cephalosporin antibiotics in aquatic matrices found that sulfate radical-based advanced oxidation processes were efficient in eliminating cephalosporins. This research is crucial for understanding how to treat antibiotics in high salinity wastewater (Qian et al., 2020).

  • The extraction of Cephalosporin C from whole broth and separation of its derivatives was studied using aqueous two-phase partition. This research provides insights into efficient extraction methods for Cephalosporin C, which could be vital for pharmaceutical applications (Yang et al., 1994).

  • The interaction of different metal ions with cephalosporins, including Cephalosporin C, was investigated to understand their effect on the biological properties of these antibiotics. This study found that certain metal ions can significantly affect the transport and antibacterial activity of cephalosporins (Auda et al., 2009).

Mechanism of Action

Target of Action

Cephalosporin C zinc salt primarily targets Penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They are known to be the targets of β-lactam antibiotics such as cephalosporins .

Mode of Action

This compound acts by inhibiting the PBPs . This inhibition interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, this compound prevents the proper formation of the peptidoglycan layer of the bacterial cell wall . This leads to a weakened cell wall, resulting in cell lysis and death .

Pharmacokinetics

Like other cephalosporins, it is expected to have a short half-life and be excreted through the urine

Result of Action

The primary result of this compound’s action is the disruption of the bacterial cell wall , leading to cell lysis and death . This makes it an effective antibiotic against a range of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and affect its efficacy

Safety and Hazards

Cephalosporin C Zinc Salt may cause sensitization by inhalation and skin contact . In case of accident or if you feel unwell, seek medical advice immediately .

Future Directions

Cephalosporin C Zinc Salt serves as a core compound for producing semi-synthetic cephalosporins that can control infections with different resistance mechanisms . The new cephalosporins are the foundation for the real warning signs to open up new and interesting possibilities for serious infections in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cephalosporin C Zinc Salt involves the reaction of Cephalosporin C with Zinc acetate in the presence of a suitable solvent.", "Starting Materials": [ "Cephalosporin C", "Zinc acetate", "Suitable solvent" ], "Reaction": [ "Dissolve Cephalosporin C and Zinc acetate in a suitable solvent", "Heat the mixture to a suitable temperature and stir for a suitable time", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent and dry it under vacuum", "The resulting product is Cephalosporin C Zinc Salt" ] }

CAS RN

59143-60-1

Molecular Formula

C16H21N3O8SZn

Molecular Weight

480.8 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc

InChI

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);

InChI Key

MGNGNKZZUPFEAN-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn]

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn]

Related CAS

59143-60-1
41279-77-0

synonyms

(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt;  , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic

Origin of Product

United States

Q & A

Q1: What is the significance of studying the separation process of Cephalosporin C Zinc Salt?

A1: this compound is an important intermediate in the production of cephalosporin antibiotics. [] Efficient separation of this compound is crucial for maximizing yield and ensuring the purity of the final drug product. The paper "The Problem and Resolvent of Separation Process of Enterprise" [] specifically discusses analyzing and improving the production process of this compound, highlighting the importance of understanding and optimizing the separation stage in pharmaceutical manufacturing.

Q2: Are there any studies exploring the genetic modification of organisms involved in this compound production?

A2: While the provided abstracts don't directly address the genetic modification of organisms related to this compound production, the second abstract mentions an "optimized prime editing system for efficient modification of the pig genome". [] This suggests ongoing research in genetic engineering techniques applicable to various organisms, potentially including those involved in pharmaceutical production. Further research is needed to explore if such techniques are being applied to optimize this compound production.

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